molecular formula C16H10ClNO4 B12474114 2-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1H-isoindole-1,3(2H)-dione

2-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12474114
M. Wt: 315.71 g/mol
InChI Key: FNKDGSVEGUXVOG-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-5-CHLOROISOINDOLE-1,3-DIONE is a complex organic compound that features a benzodioxole moiety and a chloroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-5-CHLOROISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of benzodioxole derivatives with chloroisoindole precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-5-CHLOROISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-5-CHLOROISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-5-CHLOROISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-5-CHLOROISOINDOLE-1,3-DIONE is unique due to its specific combination of the benzodioxole and chloroisoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H10ClNO4

Molecular Weight

315.71 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-5-chloroisoindole-1,3-dione

InChI

InChI=1S/C16H10ClNO4/c17-10-2-3-11-12(6-10)16(20)18(15(11)19)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2

InChI Key

FNKDGSVEGUXVOG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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